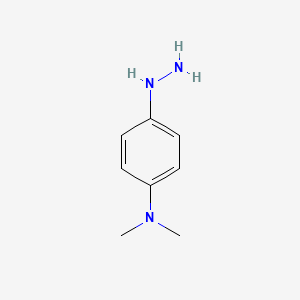

4-Hydrazinyl-N,N-dimethylaniline

Description

BenchChem offers high-quality 4-Hydrazinyl-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXJJUSLMZKOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627368 | |

| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41002-34-0 | |

| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile & Applications of 4-Hydrazinyl-N,N-dimethylaniline

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 4-Hydrazinyl-N,N-dimethylaniline (often utilized as its dihydrochloride salt).

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (CAS: 27076-73-9 for dihydrochloride) is a specialized hydrazine derivative characterized by a strongly electron-donating dimethylamino group at the para position.[1] Unlike the electron-deficient 2,4-dinitrophenylhydrazine (2,4-DNPH) used for qualitative detection, this compound serves as a highly nucleophilic reagent for the derivatization of carbonyls and the synthesis of N-heterocycles (e.g., indoles via Fischer synthesis). This guide analyzes its stability, solubility, and reaction kinetics, providing researchers with a validated framework for its application in medicinal chemistry and metabolic profiling.

Chemical Identity & Structural Analysis

The compound exists primarily in two forms: the unstable free base (prone to rapid oxidation) and the stable dihydrochloride salt.

| Feature | Data |

| IUPAC Name | 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride |

| Synonyms | p-Dimethylaminophenylhydrazine; 4-(Dimethylamino)phenylhydrazine 2HCl |

| CAS Number | 27076-73-9 (Dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | 224.13 g/mol (Salt); 151.21 g/mol (Free Base) |

| SMILES | CN(C)C1=CC=C(NN)C=C1.Cl.Cl |

| Appearance | White to off-white crystalline solid (darkens to violet/brown upon oxidation) |

Structural Logic

The molecule features two key functional groups on a phenyl ring:[2]

-

Dimethylamino Group (-N(CH3)2): A strong electron donor (+M effect) that increases electron density on the ring and the hydrazine tail, making the terminal nitrogen significantly more nucleophilic than unsubstituted phenylhydrazine.

-

Hydrazine Group (-NHNH2): The reactive center for nucleophilic attack on electrophiles (carbonyls, alkyl halides).[3]

Physicochemical Profile

Solubility & Stability

The dihydrochloride salt is highly polar, dictating specific solvent choices for experimental success.

| Solvent | Solubility | Operational Note |

| Water | High | Stable in acidic solution; rapidly oxidizes at pH > 7. |

| Methanol/Ethanol | Moderate | Preferred solvents for derivatization reactions. |

| Diethyl Ether | Insoluble | Used to wash the salt during purification. |

| DMSO | High | Suitable for stock solutions; store at -20°C under Argon. |

Critical Stability Warning: The free base of 4-Hydrazinyl-N,N-dimethylaniline is extremely sensitive to atmospheric oxygen. It undergoes oxidative dimerization to form azo compounds (deeply colored impurities).

-

Storage: Store the dihydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Always generate the free base in situ using a mild base (e.g., Sodium Acetate) immediately prior to reaction.

pKa and Protonation State

-

Hydrazine Group (

): Estimated pKa ~5.2. -

Dimethylamino Group (

): Estimated pKa ~4.8. -

Implication: In strong acid (pH < 2), the molecule is diprotonated and unreactive. For nucleophilic attack, the pH must be buffered to 4.5–5.5 to liberate the terminal hydrazine nitrogen while keeping the dimethylamino group protonated (or partially protonated) to maintain solubility.

Reactivity & Applications

Mechanism: Carbonyl Derivatization (Schiff Base Formation)

The primary application is the formation of hydrazones from aldehydes or ketones. Due to the electron-donating nature of the dimethylamino group, the resulting hydrazones are often highly crystalline and colored (yellow/orange), facilitating isolation.

Reaction Pathway:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.

-

Carbinolamine Intermediate: Formation of a tetrahedral intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Visualization: Reaction Mechanism

The following diagram illustrates the conversion of a generic ketone to its hydrazone derivative.

Caption: Step-wise mechanism for the formation of hydrazones using 4-Hydrazinyl-N,N-dimethylaniline.

Experimental Protocols

Protocol: Derivatization of Benzaldehyde (Validation Standard)

This protocol serves as a self-validating system to test the quality of the hydrazine reagent.

Reagents:

-

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (224 mg, 1.0 mmol)

-

Benzaldehyde (106 mg, 1.0 mmol)

-

Sodium Acetate (anhydrous, 164 mg, 2.0 mmol)

-

Ethanol (10 mL)

-

Water (2 mL)

Methodology:

-

Preparation: Dissolve the hydrazine dihydrochloride in 2 mL of water.

-

Buffering: Dissolve Sodium Acetate in 10 mL of Ethanol.

-

Mixing: Add the hydrazine solution to the acetate solution. A slight turbidity (NaCl) may appear.

-

Reaction: Add Benzaldehyde dropwise while stirring.

-

Incubation: Heat the mixture at 60°C for 15 minutes, then allow it to cool to room temperature.

-

Crystallization: Cool in an ice bath. The hydrazone will precipitate as yellow/orange crystals.[3]

-

Filtration: Filter the solid, wash with cold 50% ethanol, and dry.

Validation Criteria:

-

Yield: >80%

-

Melting Point: The product (Benzaldehyde 4-dimethylaminophenylhydrazone) should melt sharply (Lit. val: ~148–150°C).

Workflow: Handling Sensitive Hydrazines

To prevent oxidative degradation, follow this strict workflow:

Caption: Best practices for handling oxidation-sensitive hydrazine salts.

Safety & Toxicology (E-E-A-T)

Hazard Class: Toxic / Irritant / Potential Carcinogen.

-

Toxicity: Hydrazine derivatives are known hemotoxins (causing hemolysis) and hepatotoxins.

-

Carcinogenicity: Structurally related to phenylhydrazine (a known carcinogen); treat with extreme caution.

-

PPE Requirements: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

-

Waste Disposal: Do not dispose of down the drain. Quench unreacted hydrazine with dilute hypochlorite (bleach) solution to convert it to nitrogen gas before disposal into hazardous organic waste.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Hydrazinyl-N,N-dimethylaniline.[1][4] National Library of Medicine. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on using arylhydrazines for heterocycle synthesis).

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 3. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. achmem.com [achmem.com]

Technical Guide: Reaction Mechanisms of 4-Hydrazinyl-N,N-dimethylaniline

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) represents a specialized class of "super-nucleophilic" aryl hydrazines. Distinguished by the strong electron-donating para-dimethylamino group (

This guide details the mechanistic pathways of this compound, focusing on its two primary applications: the Fischer Indole Synthesis and Pyrazole Heterocycle Formation . It addresses the critical handling requirements necessitated by its low oxidation potential and provides validated protocols for its use in drug discovery scaffolds.

Molecular Architecture & Reactivity Profile

The reactivity of 4-hydrazinyl-N,N-dimethylaniline is governed by the electronic interplay between the hydrazine tail and the dimethylamino head.

The "Electronic Switch" Phenomenon

Unlike simple phenylhydrazine, this molecule possesses a pH-dependent electronic switch that researchers must exploit for successful synthesis.

-

Neutral/Weakly Acidic Conditions: The lone pair on the dimethylamino nitrogen donates electron density into the aromatic ring (resonance effect

). This makes the ring highly electron-rich, accelerating electrophilic attacks and sigmatropic rearrangements. -

Strongly Acidic Conditions: The dimethylamino group becomes protonated to form an ammonium species (

). This converts the strongest electron-donating group into a strong electron-withdrawing group (inductive effect

Key Insight: Successful Fischer indolization with this substrate often requires milder acidic conditions (e.g., acetic acid or weak Lewis acids) compared to nitro-phenylhydrazines to maintain the activating nature of the substituent.

Figure 1: The pH-dependent electronic switch mechanism governing reactivity.

Mechanism A: Fischer Indole Synthesis

The transformation of 4-hydrazinyl-N,N-dimethylaniline into indole derivatives (specifically 5-dimethylaminoindoles) is the most valuable application of this reagent.

The Mechanistic Pathway

The reaction proceeds through the standard Fischer sequence, but the

-

Hydrazone Formation: Condensation with a ketone releases water.

-

Tautomerization: Acid-catalyzed shift to the "ene-hydrazine" intermediate.[1]

-

[3,3]-Sigmatropic Rearrangement: The N-N bond breaks while a C-C bond forms. The electron-rich nature of the ring (if not fully protonated) facilitates this step.

-

Aromatization & Cyclization: Loss of ammonia (

) yields the indole.[1]

Regioselectivity

When reacting with unsymmetrical ketones (e.g., 2-methylcyclohexanone), the formation of the "less substituted" vs. "more substituted" ene-hydrazine dictates the final product. The steric bulk of the dimethylamino group generally favors the formation of the less sterically hindered hydrazone, but solvent polarity plays a major role.

Figure 2: Step-wise mechanism of the Fischer Indole Synthesis.[2]

Mechanism B: Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields pyrazoles.[3] This is a condensation reaction governed by nucleophilic attack.

Regiochemical Challenges

When reacting with an unsymmetrical 1,3-dicarbonyl, two isomers are possible.

-

Kinetic Control: The more nucleophilic terminal nitrogen (

) of the hydrazine attacks the most electrophilic carbonyl carbon first. -

Electronic Influence: The

-NMe

Protocol Note: To ensure high regioselectivity, it is recommended to control the pH. Lower pH favors attack at the most basic carbonyl oxygen via protonation, directing the nucleophile to the more electrophilic carbon.

Experimental Protocols

Protocol 1: Synthesis of 6-(Dimethylamino)-1,2,3,4-tetrahydrocarbazole

Targeting the Fischer Indole pathway using Cyclohexanone.

Reagents:

-

4-Hydrazinyl-N,N-dimethylaniline hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)[2]

Workflow:

-

Preparation: Dissolve 10 mmol of the hydrazine hydrochloride in 20 mL of glacial acetic acid. Note: The hydrochloride salt is used for stability; the acetate buffers the solution.

-

Addition: Add 11 mmol of cyclohexanone dropwise at room temperature under an inert atmosphere (

or Ar). -

Reflux: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor via TLC (Reaction is complete when the hydrazone spot disappears).

-

Workup: Cool to room temperature. Pour into ice-water (100 mL).

-

Neutralization: Slowly basify with 10% NaOH to pH 9-10 to precipitate the free base indole. Caution: Exothermic.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol 2: Oxidative Stability Test (Quality Control)

Before running expensive steps, verify reagent quality.

-

Dissolve a small amount of the hydrazine in methanol.

-

Spot on TLC plate.

-

Observe under UV.

-

Fail Criteria: If a significant dark spot remains at the baseline or multiple spots appear before adding aldehyde, the hydrazine has oxidized to the diazenium or ammonium species. Recrystallize the hydrochloride salt from Ethanol/HCl before use.

Safety & Handling (Critical)

Hazard Class: Carcinogen, Acute Toxin, Skin Sensitizer.

| Hazard Category | Risk Description | Mitigation Strategy |

| Oxidation | Spontaneously forms radicals and diazenes in air. | Store under Argon/Nitrogen. Use HCl salt form for storage. |

| Toxicity | Hydrazines cause methemoglobinemia (blood toxicity).[4] | Double-gloving (Nitrile). Work in fume hood. |

| Carcinogenicity | Potential alkylating agent. | Destruct waste with bleach (Hypochlorite) to oxidize to |

Destruction Protocol: Do not dispose of hydrazine waste directly. Treat all glassware and waste solutions with 10% Sodium Hypochlorite (Bleach) solution for 24 hours to convert hydrazine residues to nitrogen gas and water before disposal.

References

-

Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. [Link][5]

-

Oxidation of Phenylhydrazines. National Institutes of Health (PubMed). [Link]

-

Pyrazole Synthesis via 1,3-Dicarbonyls. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-Hydrazinyl-N,N-dimethylaniline: A Technical Guide

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) is a critical bifunctional intermediate used primarily in the derivatization of carbonyl compounds and the synthesis of heterocyclic dyes.[1] Structurally, it features a strongly electron-donating dimethylamino group para to a hydrazine moiety.[1] This "push-push" electronic system renders the hydrazine terminus highly nucleophilic but also makes the compound susceptible to oxidative degradation.[1]

This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic verification (NMR, IR, MS) of this compound, specifically focusing on its stable dihydrochloride salt form.

Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule belongs to the class of para-substituted phenylhydrazines.[1] The

Synthesis Protocol (Diazotization-Reduction Route)

While direct reduction of nitro compounds is possible, the highest purity is achieved via the diazotization of N,N-dimethyl-p-phenylenediamine followed by stannous chloride reduction.[1]

Reagents:

-

Precursor: N,N-Dimethyl-p-phenylenediamine (CAS: 99-98-9)[1][2]

-

Reagents: Sodium Nitrite (

), Stannous Chloride (

Workflow Diagram:

Caption: Figure 1. The diazotization-reduction pathway ensures regiospecificity, avoiding the formation of azo-coupling side products common in direct alkylation methods.[1]

Sample Preparation & Handling

Critical Warning: Free base hydrazines are notoriously unstable, prone to air oxidation (turning red/brown) and decomposition. All spectroscopic characterization should ideally be performed on the Dihydrochloride Salt (2HCl) , which is a stable, off-white to pale grey solid.[1]

Protocol: Salt Formation for Analysis

-

Dissolution: Dissolve the crude free base in minimal ethanol under

. -

Precipitation: Add 4M HCl in dioxane or concentrated aqueous HCl dropwise at 0°C.

-

Isolation: Filter the precipitate and wash with cold diethyl ether to remove oxidative impurities.

-

Drying: Vacuum dry over

.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.2 - 10.5 | Broad Singlet | 3H | Ammonium/Hydrazinium protons.[1] Broadened due to exchange and H-bonding with solvent/chloride.[1] | |

| 7.15 | Doublet ( | 2H | Ar-H (meta to | Protons ortho to the hydrazine group.[1] Less shielded than the protons ortho to the amine.[1] |

| 6.85 | Doublet ( | 2H | Ar-H (ortho to | Strongly shielded by the +M effect of the dimethylamino group.[1] |

| 3.05 | Singlet | 6H | Methyl protons. Slightly downfield in the salt form compared to the free base (~2.9 ppm) due to protonation equilibria.[1] |

Self-Validation Check:

-

Look for the AA'BB' symmetry in the aromatic region (two "roofing" doublets).[1]

-

If the sample is oxidized, you will see new peaks around 7.5-7.8 ppm corresponding to azo or azoxy derivatives.[1]

Infrared Spectroscopy (FT-IR)

Analysis performed on KBr pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3200 - 3400 | Stretching vibrations of the hydrazine/ammonium moiety.[1] Often broad in HCl salts. | |

| 2800 - 3000 | Alkyl C-H stretches from the | |

| 1610, 1520 | Aromatic ring breathing modes. | |

| 1240 - 1260 | Strong stretch indicating the connection between the aromatic ring and the dimethylamino nitrogen.[1] | |

| 810 - 830 | Out-of-plane bending for para-disubstituted benzene (critical for confirming substitution pattern).[1] |

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI (70 eV).

Molecular Formula:

Fragmentation Pathway (EI):

-

Molecular Ion (

): m/z 151 (Base peak or strong intensity due to aromatic stability). -

Fragment (

): m/z 136 (Loss of -

Fragment (

): m/z 135/134 (Loss of -

Diagnostic Fragment: m/z 120/121 (

). Loss of the hydrazine moiety entirely, leaving the dimethylamino-phenyl cation.[1]

Caption: Figure 2.[1][4] Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Application Context: Carbonyl Derivatization

The primary utility of 4-hydrazinyl-N,N-dimethylaniline lies in its reactivity with ketones and aldehydes.[1] Unlike the classic 2,4-DNPH reagent (which detects carbonyls via precipitation), this reagent is often used for Mass Spectrometry tagging .[1]

-

Mechanism: The hydrazine nitrogen attacks the carbonyl carbon, eliminating water to form a Hydrazone .

-

Benefit: The dimethylamino group acts as a "charge tag" (easily protonated in ESI-MS), significantly enhancing the ionization efficiency of neutral steroids or lipids that otherwise ionize poorly.[1]

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazonium reduction protocols).

-

National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride Infrared Spectrum."[5] NIST Chemistry WebBook, SRD 69. [Link] (Referenced for analogous hydrazine salt spectral bands).

-

PubChem. "4-Hydrazinyl-N,N-dimethylaniline | C8H13N3."[1][6] National Library of Medicine. [Link]

- Liu, H., et al. "Derivatization of Carbonyl Compounds for Mass Spectrometry." Journal of Chromatography A, 2002.

Sources

Technical Guide: Solubility and Stability of 4-Hydrazinyl-N,N-dimethylaniline

Abstract

4-Hydrazinyl-N,N-dimethylaniline (CAS 19246-04-9 for free base; 27076-73-9 for dihydrochloride) is a potent nucleophilic hydrazine derivative characterized by an electron-rich aromatic system.[1] Widely used as a derivatizing agent for carbonyl compounds and an intermediate in heterocycle synthesis, its utility is frequently compromised by its acute susceptibility to oxidative degradation and photolysis. This guide provides a rigorous physicochemical profile, stability analysis, and validated handling protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the dual nature of this compound—available as both a lipophilic free base and a hydrophilic hydrochloride salt—is critical for solvent selection and formulation.

Molecular Descriptors

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 19246-04-9 | 27076-73-9 |

| Formula | C₈H₁₃N₃ | C₈H₁₃N₃ · 2HCl |

| Molecular Weight | 151.21 g/mol | 224.13 g/mol |

| Appearance | Oily liquid or low-melting solid (Yellow/Brown) | Crystalline solid (White to off-white; darkens on oxidation) |

| pKa (Estimated) | ~5.2 (Aniline N), ~8.1 (Hydrazine terminal N) | N/A (Salt dissociates) |

Solubility Matrix

The solubility profile is strictly pH-dependent. The N,N-dimethylamino group and the hydrazine moiety both protonate, drastically altering polarity.

-

Aqueous Media:

-

pH < 4 (Acidic): The dihydrochloride salt is highly soluble (>50 mg/mL). The molecule exists as a dication, stable against immediate precipitation but susceptible to acid-catalyzed hydrolysis over time.

-

pH > 7 (Basic): The molecule deprotonates to the free base. Solubility in water drops to <1 mg/mL , causing precipitation or oiling out.

-

-

Organic Solvents:

-

Methanol/Ethanol: Soluble (Salt and Base). Preferred for stock solutions.

-

DMSO: Soluble. Caution: DMSO can act as an oxidant over long periods; use fresh, degassed DMSO.

-

Dichloromethane/Chloroform: Free base is soluble; Salt is insoluble.[2]

-

Stability & Degradation Mechanisms[3]

The primary failure mode for 4-Hydrazinyl-N,N-dimethylaniline is oxidative decomposition , accelerated by light, heat, and trace metal ions.

Oxidative Deamination Pathway

The electron-donating dimethylamino group (

Mechanism:

-

Radical Formation: Oxygen abstracts a hydrogen from the hydrazine, forming a hydrazyl radical.

-

Diimide Formation: Further oxidation leads to the formation of a transient diimide or azo-intermediate.

-

Decomposition: The intermediate collapses, releasing nitrogen gas (

) and reverting to N,N-dimethylaniline or coupling to form azo-dimers (deep red/brown impurities).

Visualization of Degradation Logic

The following diagram illustrates the critical degradation nodes and environmental triggers.

Figure 1: Oxidative degradation pathways leading to deamination and colored azo-impurities.

Environmental Sensitivities

-

Light: Photolytic cleavage of the N-N bond is possible. Solutions turn dark brown/red upon exposure to ambient light within hours.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Moisture absorption leads to "caking" and hydrolysis, altering stoichiometry.

Strategic Handling Protocol

To maintain scientific integrity, the following "Self-Validating System" for handling is recommended.

Storage & Stock Preparation

Protocol:

-

Receipt: Upon receipt, inspect color. Pure salt should be white/off-white. Yellow/brown indicates prior oxidation.

-

Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

-

Stock Solution:

-

Solvent: Degassed Methanol or Ethanol (sparge with Argon for 10 mins).

-

Concentration: Prepare high concentration stocks (e.g., 100 mM) to minimize solvent oxygen exposure relative to solute.

-

Shelf-Life: Discard solutions after 24 hours. Do not store solutions.

-

Experimental Workflow (Decision Tree)

Figure 2: Decision tree for reagent qualification and solvent selection.

Analytical Validation

Before committing the reagent to high-value experiments (e.g., drug screening or complex synthesis), validate purity.

TLC Method

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Dichloromethane : Methanol (9:1).

-

Visualization: UV (254 nm) and Iodine vapor.

-

Interpretation:

- : Product.

-

Baseline spot: Polymerized/oxidized material.

-

Fast-moving spot: N,N-dimethylaniline (degradation product).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: 254 nm (Aromatic ring) and 280 nm.

-

Note: The hydrazine group is electrochemically active; Electrochemical Detection (ECD) can be used for high sensitivity [1].

References

-

PubChem. (n.d.). 4-Hydrazinyl-N,N-dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline Hazard Summary. Retrieved from [Link]

Sources

Discovery and history of 4-Hydrazinyl-N,N-dimethylaniline

The following technical monograph details the discovery, synthesis, and analytical utility of 4-Hydrazinyl-N,N-dimethylaniline (also known as p-Dimethylaminophenylhydrazine). This guide is structured for researchers requiring rigorous procedural data and mechanistic insight.

Discovery, Synthesis, and Analytical Utility[1]

CAS No: 27076-73-9 (Dihydrochloride) | Molecular Formula: C₈H₁₃N₃ · 2HCl

Part 1: Historical Genesis & Chemical Identity[2]

The Post-Fischer Expansion (Late 19th Century)

The discovery of 4-Hydrazinyl-N,N-dimethylaniline is inextricably linked to the "Golden Age" of German dye chemistry and the foundational work of Emil Fischer . Following Fischer's isolation of phenylhydrazine in 1875 —a breakthrough that allowed for the first systematic characterization of sugars (osazones)—chemical research turned toward derivatizing the phenyl ring to alter solubility and chromogenic properties.

While Fischer utilized phenylhydrazine to unlock carbohydrate chemistry, the introduction of the dimethylamino group (an auxochrome) at the para position was driven by the dye industry's need for intermediates that could couple with phenols and amines to form azo dyes. The compound represents a structural evolution of N,N-dimethyl-p-phenylenediamine (the precursor to Wurster’s Red), modified to possess the nucleophilic hydrazine tail required for carbonyl condensation.

Chemical Architecture

The molecule features a bifunctional architecture:[1]

-

Hydrazine Moiety (-NHNH₂): A potent alpha-effect nucleophile responsible for its reactivity toward electrophilic carbonyl carbons.

-

Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group (EDG) that increases the electron density of the aromatic ring. This donation induces a bathochromic shift (red-shift) in the absorption spectrum of its derivatives, making it superior to simple phenylhydrazine for colorimetric analysis.

Part 2: Synthesis & Manufacturing

Synthetic Strategy

The industrial and laboratory synthesis follows the modified Fischer-Reduction pathway . The synthesis is non-trivial due to the electron-rich nature of the starting material, which stabilizes the diazonium intermediate but can lead to side reactions (coupling) if pH is not strictly controlled.

Pathway:

-

Nitrosation: N,N-dimethylaniline is nitrosated to p-nitroso-N,N-dimethylaniline.

-

Reduction/Amination: The nitroso group is reduced to the amine (p-aminodimethylaniline).

-

Diazotization: The amine is converted to the diazonium salt.

-

Reduction: The diazonium salt is reduced to the hydrazine.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from N,N-dimethylaniline via the diazonium reduction route.[2][3][4][5]

Laboratory Protocol: Synthesis of the Dihydrochloride

Note: This protocol utilizes Stannous Chloride (SnCl₂) for reduction, preferred in lab settings for yield consistency over the industrial sulfite method.

Reagents:

-

N,N-Dimethyl-p-phenylenediamine (10 mmol)

-

Sodium Nitrite (11 mmol)

-

Stannous Chloride Dihydrate (25 mmol)

-

Hydrochloric Acid (Concentrated, 12M)

Procedure:

-

Dissolution: Dissolve 10 mmol of N,N-Dimethyl-p-phenylenediamine in 20 mL of 6M HCl. Cool the solution to -5°C in an ice-salt bath. Critical: Temperature control prevents decomposition of the diazonium salt.

-

Diazotization: Dropwise add a solution of Sodium Nitrite (11 mmol in 5 mL water) while stirring vigorously. Maintain temperature below 0°C. Stir for 20 minutes. A clear, dark solution indicates diazonium formation.

-

Reduction: Prepare a solution of Stannous Chloride (25 mmol) in 15 mL concentrated HCl, pre-cooled to 0°C. Add the diazonium solution into the stannous chloride solution slowly.

-

Crystallization: Allow the mixture to stand at 4°C overnight. The dihydrochloride salt will precipitate as fine needles.

-

Isolation: Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.

Part 3: Analytical Utility (Carbonyl Detection)

Mechanism of Action

4-Hydrazinyl-N,N-dimethylaniline serves as a specialized derivatization agent for aldehydes and ketones. Unlike 2,4-DNPH (which yields yellow/orange precipitates), this reagent often yields derivatives with distinct fluorescence or deep coloration due to the electron-donating dimethylamino group conjugated with the hydrazone system.

Reaction: Nucleophilic addition-elimination.

Visualization: Derivatization Mechanism

Figure 2: Mechanism of hydrazone formation. The reaction is acid-catalyzed, typically optimal at pH 4-5.

Standardized Analytical Protocol

Application: Identification of unknown aldehydes/ketones via melting point and TLC.

| Parameter | Specification |

| Solvent System | Ethanol / Acetic Acid (9:1) |

| Reagent Concentration | 0.1 M (freshly prepared) |

| Reaction Time | 15–30 minutes |

| Detection Method | UV-Vis (λmax shift) or Fluorescence |

Step-by-Step Workflow:

-

Preparation: Dissolve 0.5g of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in 10 mL of Ethanol containing 1 mL of Glacial Acetic Acid.

-

Why Acetic Acid? It buffers the solution to pH ~4, protonating the carbonyl oxygen to make it more electrophilic without protonating the hydrazine nitrogen (which would deactivate the nucleophile).

-

-

Derivatization: Add 1 mL of the unknown carbonyl sample (dissolved in ethanol).

-

Incubation: Heat the mixture at 60°C for 20 minutes.

-

Observation:

-

Color Change: A shift to deep red or violet often indicates conjugation extension.

-

Precipitation: If the derivative is insoluble, cool to precipitate.

-

-

TLC Analysis: Spot the reaction mixture on Silica Gel 60 F254. Elute with Hexane:Ethyl Acetate (3:1). The hydrazone will appear as a distinct spot, often fluorescent under UV (365 nm).

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3).

-

Carcinogenicity: Suspected human carcinogen (structural analog to other hydrazine carcinogens).

-

Environmental: Toxic to aquatic life with long-lasting effects.[9]

Handling Protocol:

-

Engineering Controls: All synthesis and derivatization must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Do not dispose of down the drain. Collect in a segregated "Hydrazine/Reducing Agent" waste stream.[8] Deactivate spills with dilute hypochlorite solution (bleach) to oxidize the hydrazine before cleanup, but caution is required as this can generate chloramines; professional disposal is preferred.

References

-

Fischer, E. (1875).[1] "Ueber aromatische Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational discovery of phenylhydrazines).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazonium reduction).

-

PubChem. (n.d.). "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride - Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride." (Specific safety and physical property data).

-

Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.). Wiley.[8] (Use of hydrazines in carbonyl identification).

Sources

- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 2. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 3. US20160296499A1 - Spiroindoline Antiparasitic Derivatives - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. agarscientific.com [agarscientific.com]

Harnessing the Versatility of Hydrazine Derivatives in Modern Organic Synthesis: A Technical Guide

Abstract: Hydrazine derivatives represent a cornerstone in the edifice of modern organic synthesis, offering a unique combination of nucleophilicity, redox activity, and the ability to serve as precursors for a variety of reactive intermediates. Their structural diversity makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the strategic applications of novel hydrazine derivatives. We move beyond simple reaction catalogues to dissect the underlying mechanisms and provide field-proven, detailed protocols for key transformations. The guide focuses on three principal areas of application: the construction of nitrogen-containing heterocycles, the generation of carbon-centered radicals for C-C bond formation, and their role in advanced reductive methodologies. By grounding these applications in mechanistic causality and providing robust experimental workflows, this document serves as a practical resource for leveraging the full synthetic potential of these remarkable compounds.

Introduction: The Enduring Utility of the N-N Bond

Hydrazine (N₂H₄) and its organic derivatives are characterized by the presence of a nitrogen-nitrogen single bond, a feature that imparts a rich and varied chemical reactivity.[1] The lone pair of electrons on the nitrogen atoms makes them potent nucleophiles, while the N-N bond itself can be cleaved under specific conditions to generate highly reactive species. This duality is the source of their synthetic power.

Historically, hydrazine derivatives were famously employed in the Wolff-Kishner reduction and the synthesis of pyrazoles. However, contemporary organic synthesis has witnessed a significant expansion of their utility. Novel derivatives are now at the forefront of asymmetric catalysis, photoredox-mediated transformations, and complex cascade reactions.[3][4][5] The ability to generate carbon-centered radicals from stable, readily available hydrazine precursors upon oxidation, with the extrusion of dinitrogen gas as a thermodynamic driving force, represents a particularly powerful and atom-efficient strategy for forming new carbon-carbon bonds.[3][6]

This guide is structured to provide both a conceptual understanding and a practical toolkit for employing these reagents. We will explore the mechanistic rationale behind their application in major reaction classes and provide detailed, validated protocols that can be adapted by researchers at the bench.

Foundational Pillars: Synthesis of Nitrogen-Containing Heterocycles

The most widespread application of hydrazine derivatives is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7][8] The bidentate nucleophilic nature of hydrazine and its derivatives allows them to react with 1,3-dielectrophiles to form stable five-membered rings, a strategy that has been refined for over a century.

The Knorr Pyrazole Synthesis and its Modern Variants

The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most common and reliable method for constructing the pyrazole ring system.[9][10] Pyrazoles are a critical structural motif found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[11][12]

Mechanistic Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the substituted hydrazine (in the case of R-NHNH₂) initially attacks one of the carbonyl groups. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a five-membered ring, which then undergoes a final dehydration step to yield the aromatic pyrazole ring.[9][13] The regioselectivity of the final product is determined by which nitrogen atom performs the initial attack and which carbonyl is more electrophilic, a factor that can be controlled by the substitution pattern on both reactants.

Figure 1: General workflow for Knorr pyrazole synthesis.

Data Presentation: Synthesis of Polysubstituted Pyrazoles

The cyclocondensation reaction is highly versatile and tolerates a wide range of functional groups on both the 1,3-dicarbonyl compound and the hydrazine derivative.

| Entry | 1,3-Dicarbonyl (R¹, R²) | Hydrazine (R³) | Product | Yield (%) | Reference |

| 1 | Acetylacetone (Me, Me) | Phenylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | >90 | [9] |

| 2 | Dibenzoylmethane (Ph, Ph) | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | 85 | [10] |

| 3 | 1,1,1-Trifluoro-2,4-pentanedione (CF₃, Me) | Hydrazine Hydrate | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | 92 | [10] |

| 4 | Ethyl Acetoacetate (OEt, Me) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | >95 | [7] |

Experimental Protocol: Synthesis of 3,5-disubstituted-1H-pyrazoles [10]

This protocol describes a general, high-yield synthesis of pyrazoles under microwave irradiation and solvent-free conditions, highlighting a modern, efficient approach.

-

Reagent Preparation: In a 10 mL microwave process vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the appropriate tosylhydrazone or hydrazine derivative (1.1 mmol).

-

Reaction Setup: The vial is sealed with a septum.

-

Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.

The Fischer Indole Synthesis

Developed in 1883, the Fischer indole synthesis remains one of the most important and versatile methods for constructing the indole nucleus, a core component of countless natural products and pharmaceuticals, such as tryptophan and sumatriptan.[14][15] The reaction involves the treatment of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14]

Mechanistic Causality: The authoritative mechanism involves several key steps:

-

Formation of an arylhydrazone from the arylhydrazine and the carbonyl compound.

-

Protonation of the hydrazone followed by tautomerization to an enehydrazine intermediate.

-

A[9][9]-sigmatropic rearrangement (the key step) of the enehydrazine, which forms a new C-C bond and breaks the N-N bond.

-

Rearomatization of the benzene ring via loss of a proton.

-

Intramolecular nucleophilic attack of the resulting amino group onto the imine carbon, forming a five-membered ring.

-

Final elimination of ammonia from the cyclic intermediate to furnish the aromatic indole ring.[16]

The choice of acid catalyst (Brønsted or Lewis) is crucial and can influence reaction rates and yields. Common catalysts include H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[14][15]

Figure 2: Simplified workflow of the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Aryl-1H-Indoles [15]

This protocol details the synthesis of 2-aryl indoles from substituted acetophenones and phenylhydrazine using sulfuric acid.

-

Hydrazone Formation: In a 100 mL round-bottom flask, a mixture of a substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) is refluxed in ethanol (20 mL) for 2-4 hours.

-

Cyclization: The reaction mixture, containing the formed hydrazone, is cooled and then carefully poured into concentrated sulfuric acid (5 mL) with stirring.

-

Heating: The acidic mixture is stirred and heated at 80-90 °C for 25-30 minutes. The reaction is monitored by TLC.

-

Quenching and Precipitation: After completion, the reaction mixture is cautiously added to 100 mL of ice-cold water. The precipitated solid product is collected by filtration.

-

Purification: The crude solid is washed thoroughly with water, dried, and then recrystallized from ethanol to yield the pure 2-aryl-1H-indole derivative.

Synthesis of 1,2,4,5-Tetrazines

1,2,4,5-tetrazines are nitrogen-rich heterocycles that have gained prominence in bioorthogonal chemistry for their role in the inverse-electron-demand Diels-Alder reaction.[17] Their synthesis often relies on the condensation of hydrazine with various synthons like nitriles or iminoesters.[17][18]

Mechanistic Causality: A common route, the Pinner synthesis, involves the reaction of an iminoester with hydrazine to form an amidrazone.[18] Two molecules of the amidrazone can then dimerize, or one molecule can react with another equivalent of hydrazine, followed by cyclization and oxidation to yield the dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine. Modern methods often use metal catalysts (e.g., Ni(OTf)₂ or Zn(OTf)₂) to facilitate the condensation of nitriles with hydrazine, which is particularly useful for synthesizing unsymmetrical tetrazines.[17][19]

Experimental Protocol: Metal-Catalyzed Synthesis of Tetrazines from Nitriles [19]

-

Reaction Setup: To an oven-dried 4 mL vial equipped with a stir bar, add the nitrile (0.5 mmol), Ni(OTf)₂ (0.025 mmol, 5 mol%), and anhydrous hydrazine (2.5 mmol, 5 equiv).

-

Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C for 12-24 hours.

-

Oxidation: The reaction mixture is cooled to room temperature and diluted with dichloromethane (DCM, 2 mL). The solution is then added dropwise to a stirred solution of sodium nitrite (NaNO₂, 5.0 mmol) in glacial acetic acid (2 mL) at 0 °C.

-

Work-up: The mixture is stirred for 30 minutes, then diluted with DCM (10 mL) and washed with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. The organic layer is separated, washed with brine, dried over Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired tetrazine.

C-C Bond Formation via Hydrazine-Derived Radicals

A paradigm shift in the use of hydrazine derivatives has been their establishment as potent precursors for carbon-centered radicals.[3][6][20] This strategy leverages the oxidative cleavage of the C-N and N-N bonds, driven by the formation of the highly stable dinitrogen molecule (N₂).

Mechanistic Causality: Organic monosubstituted hydrazines (e.g., arylhydrazines, acylhydrazides) can be oxidized by a variety of systems, including transition metals, peroxides, or photoredox catalysts.[3][4] The oxidation process generates a radical cation, which can undergo fragmentation to release N₂ and form a carbon-centered radical. This radical can then participate in a wide array of synthetic transformations, including alkene difunctionalization, cascade cyclizations, and C-H functionalization of arenes.[3][6]

Figure 3: General pathway for generating C-centered radicals from hydrazine derivatives.

Data Presentation: Synthesis of Coumarins via Radical Annulation

This table illustrates the scope of a visible-light photocatalytic method for synthesizing coumarins from aryl alkynoates and various hydrazine derivatives.[3]

| Entry | Hydrazine Derivative | R¹ in Alkyne | Product | Yield (%) |

| 1 | tert-Butyl carbazate | H | 2H-Coumarin | 85 |

| 2 | Benzoylhydrazide | H | 3-Phenyl-2H-coumarin | 78 |

| 3 | Phenylhydrazine | H | 3-Phenyl-2H-coumarin | 65 |

| 4 | tert-Butyl carbazate | Ph | 4-Phenyl-2H-coumarin | 81 |

Experimental Protocol: Photocatalytic Synthesis of Coumarins [3]

-

Reaction Setup: In a 10 mL Schlenk tube, add the aryl alkynoate (0.2 mmol), the hydrazine derivative (0.6 mmol), Rose Bengal (photocatalyst, 0.004 mmol, 2 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol).

-

Solvent and Degassing: Add acetonitrile (MeCN, 2 mL) as the solvent. The mixture is degassed by three freeze-pump-thaw cycles.

-

Irradiation: The tube is placed approximately 5 cm from a compact fluorescent lamp (CFL, 23 W). The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the pure coumarin product.

Advanced Reductive Methodologies: The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[21] The traditional conditions—hydrazine hydrate and a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) at high temperatures (~200 °C)—are harsh and not suitable for base-sensitive substrates.[22]

Mechanistic Causality: The reaction begins with the formation of a hydrazone. Under strongly basic conditions, the N-H proton of the hydrazone is abstracted, forming an anion. This anion rearranges with proton transfer from the solvent to form a diimide anion. The collapse of this intermediate, driven by the irreversible loss of stable N₂ gas, generates a carbanion, which is then rapidly protonated by the solvent to yield the alkane product.[22][23]

Figure 4: Mechanistic steps of the Wolff-Kishner reduction.

Experimental Protocol: Myers Modification (Milder Conditions)

To circumvent the harsh conditions of the classical procedure, various modifications have been developed. The Myers modification involves the in situ formation of an N-tert-butyldimethylsilylhydrazone, which decomposes at significantly lower temperatures.

-

Hydrazone Formation: To a solution of the ketone (1.0 mmol) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.2 mmol) in N-methyl-2-pyrrolidone (NMP, 5 mL) at room temperature, add a catalytic amount of acetic acid (0.1 mmol). Stir for 1-2 hours until hydrazone formation is complete (monitored by TLC or ¹H NMR).

-

Reduction: Add potassium tert-butoxide (KOtBu, 3.0 mmol) to the solution.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Asymmetric Synthesis

The development of chiral hydrazine derivatives has opened avenues for enantioselective synthesis.[5] Chiral hydrazines can be used as chiral auxiliaries or as precursors to chiral ligands for metal catalysts. A prominent application is the asymmetric hydrogenation of prochiral hydrazones, catalyzed by transition metal complexes (e.g., Ni, Co, Pd), to produce enantioenriched hydrazines, which are valuable building blocks for chiral drugs and natural products.[5][24][25] For instance, Ni-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines with excellent enantioselectivities (>99% ee), which are precursors to kinase inhibitors.[5][24]

Conclusion and Future Outlook

The chemistry of hydrazine derivatives is a mature yet continually evolving field. While their role in heterocyclic synthesis is foundational, their emergence as efficient precursors for carbon-centered radicals under mild, photoredox conditions has significantly broadened their synthetic scope. Future innovations will likely focus on developing novel catalytic systems for N-N bond cleavage, expanding the repertoire of asymmetric transformations, and incorporating these versatile building blocks into automated synthesis platforms. For the practicing chemist, a deep understanding of the mechanistic principles governing the reactivity of hydrazine derivatives is paramount to unlocking their full potential in the design and execution of elegant and efficient synthetic strategies.

References

-

Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. [Link]

-

Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1767-1793. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

-

Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. ResearchGate. [Link]

-

Afonso, C. A. M., et al. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Journal of the Brazilian Chemical Society, 17, 1449-1454. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Szymański, P., et al. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 30(2), 487. [Link]

-

Deshmukh, V. V., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588. [Link]

-

ResearchGate. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. [Link]

-

Karver, M. R., et al. (2012). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Journal of the American Chemical Society, 134(12), 5454-5457. [Link]

- Google Patents. (2020).

-

ResearchGate. (2023). Energy profiles and optimized structures for the N–N bond cleavage of hydrazine. [Link]

-

Xie, J., & Pan, Y. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(10), 2634-2637. [Link]

-

Wikipedia. (2020). Wolff–Kishner reduction. [Link]

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

-

Chen, P., et al. (2014). Mechanistic Insights into N—N Bond Cleavage in Catalytic Guanylation Reactions between 1,2-Diarylhydrazines and Carbodiimides. The Journal of Organic Chemistry, 79(21), 10357-10364. [Link]

-

Yang, J., et al. (2012). Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 51(21), 5220-5224. [Link]

-

Wang, D., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2592-2595. [Link]

-

Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. [Link]

-

American Chemical Society. (2003). Cleavage of the nitrogen-nitrogen bond in a high oxidation state tungsten or molybdenum hydrazine complex and the catalytic reduction of hydrazine. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Scilit. (2026). Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. [Link]

-

Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

Al-Ostath, R. A., & Al-Assar, F. M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. [Link]

-

Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3682-3686. [Link]

-

Mohareb, R. M., Fleita, D. H., & Sakka, O. K. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27. [Link]

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]

-

Trofimov, B. A., et al. (2023). Synthesis of Tetrazines from N-Allenylpyrrole-2-carbaldehydes and pH-Controlled Reversible Fragmentation. Organic Letters, 26(1), 116-121. [Link]

-

Kotha, S., & Meshram, M. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry, 14, 2983-3011. [Link]

-

ResearchGate. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. [Link]

-

IJCRT.org. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. [Link]

-

Wikipedia. (2023). Wolff–Kishner reduction. [Link]

-

Reddy, T. R., & Wu, T. (2012). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 14(17), 4462-4465. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. [Link]

-

Jabeen, M., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of Analytical Chemistry, 77(Suppl 1), S1-S25. [Link]

-

ResearchGate. (2022). Synthesis of chiral hydrazines via transition metal‐catalyzed asymmetric hydrogenation of hydrazones. [Link]

-

Taylor & Francis Online. (2015). Synthesis of Novel Saccharide Hydrazones. Synthetic Communications, 45(10), 1205-1214. [Link]

-

SlidePlayer. (2023). Fischer Indole Synthesis. [Link]

-

Oreate AI. (2026). Unraveling the Wolff-Kishner Reduction: A Journey From Carbonyls to Alkanes. [Link]

-

Thieme. (2019). Preparation of Chiral Hydrazines. [Link]

- Google Patents. (2016).

-

Wiley Online Library. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]

-

Springer. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of the Iranian Chemical Society. [Link]

-

DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 15. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 16. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 22. lscollege.ac.in [lscollege.ac.in]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. thieme-connect.com [thieme-connect.com]

A Theoretical and Computational Guide to the Reactivity of Substituted Phenylhydrazines

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies utilized to investigate the reactivity of substituted phenylhydrazines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the quantum chemical principles and computational workflows that illuminate the structure-activity relationships, reaction mechanisms, and potential toxicological profiles of this versatile class of compounds. By integrating foundational theory with practical computational protocols, this guide serves as an essential resource for leveraging in silico techniques to accelerate the discovery and design of novel phenylhydrazine-based molecules.

Introduction: The Chemical Versatility of Phenylhydrazines

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry and medicinal chemistry, renowned for their diverse reactivity and broad spectrum of biological activities.[1][2] Their utility spans from classical organic reactions, such as the Fischer indole synthesis, to their application as precursors for a wide array of heterocyclic compounds with therapeutic potential.[2][3] Derivatives of phenylhydrazine have been investigated for their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][4][5][6]

The reactivity and biological function of a substituted phenylhydrazine are intricately linked to the nature and position of substituents on the phenyl ring. These substituents modulate the electronic properties of the molecule, influencing its nucleophilicity, antioxidant capacity, and interaction with biological targets.[7][8] Understanding these substituent effects is paramount for the rational design of new chemical entities with desired properties. Theoretical and computational chemistry offer a powerful lens through which to dissect these intricate relationships, providing insights that are often challenging to obtain through experimental methods alone.[9][10]

This guide will navigate the theoretical landscape of substituted phenylhydrazine reactivity, focusing on the application of computational tools to predict and rationalize their chemical behavior.

Foundational Theoretical Concepts

A robust understanding of the electronic structure is fundamental to predicting the reactivity of any molecule. For substituted phenylhydrazines, several key theoretical concepts provide the framework for computational analysis.

2.1. Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10][11] For substituted phenylhydrazines, substituents that raise the HOMO energy level increase nucleophilicity, while those that lower the LUMO energy level enhance electrophilicity.[12]

2.2. Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost.[13][14][15] This method is used to calculate the electronic structure of molecules, providing access to a wide range of properties including optimized geometries, vibrational frequencies, reaction energies, and the electronic descriptors discussed above.[9][10] The choice of functional and basis set is a critical aspect of any DFT study, and these must be selected appropriately to ensure the reliability of the calculated results.[14][15]

2.3. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[11][16] It allows for the quantification of hyperconjugative interactions and charge transfer, which are crucial for understanding the stability and reactivity of substituted phenylhydrazines.[11][17] NBO analysis can reveal how substituents influence the electron density distribution across the molecule, thereby affecting its reactivity.[16]

Computational Methodologies for Assessing Reactivity

A variety of computational methodologies can be employed to investigate the reactivity of substituted phenylhydrazines. The choice of method depends on the specific property or reaction of interest.

3.1. Workflow for Computational Analysis: A typical computational workflow for studying a substituted phenylhydrazine derivative involves several key steps, as illustrated in the diagram below.

Caption: A generalized workflow for the computational analysis of a substituted phenylhydrazine.

3.2. Step-by-Step Protocol for DFT Calculations:

-

Structure Preparation: Draw the 3D structure of the substituted phenylhydrazine using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set.[10][14] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]

-

Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as the HOMO and LUMO energies and the Molecular Electrostatic Potential (MEP). The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[10]

-

NBO Analysis: Perform an NBO analysis to investigate charge delocalization and hyperconjugative interactions.[11][16]

3.3. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or toxicity.[18][19][20] For substituted phenylhydrazines, QSAR can be used to predict properties like antioxidant capacity, antimicrobial activity, or toxicity based on calculated molecular descriptors.[21]

Caption: A typical workflow for developing a QSAR model.

Substituent Effects on Reactivity: A Deeper Dive

The electronic nature of substituents on the phenyl ring profoundly impacts the reactivity of phenylhydrazines.[7][8]

4.1. Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -NH₂ increase the electron density on the aromatic ring through resonance and inductive effects. This leads to:

-

Increased HOMO Energy: Making the molecule a better electron donor and more susceptible to electrophilic attack.[12]

-

Enhanced Antioxidant Activity: By stabilizing the resulting radical cation formed during free radical scavenging.[4]

4.2. Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density on the phenyl ring. This results in:

-

Decreased HOMO Energy and Increased LUMO Energy: Making the molecule less nucleophilic but potentially more reactive towards nucleophiles at the ring.[12]

-

Modulated Biological Activity: The effect on biological activity can be complex, as EWGs can influence factors like receptor binding and metabolic stability.[4]

Table 1: Calculated Electronic Properties of para-Substituted Phenylhydrazines (Illustrative Data)

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -5.23 | -0.15 | 5.08 |

| -OH | -5.01 | -0.12 | 4.89 |

| -NO₂ | -5.89 | -1.21 | 4.68 |

| -CH₃ | -5.15 | -0.14 | 5.01 |

| -Cl | -5.45 | -0.45 | 5.00 |

Note: These are representative values and the actual calculated energies will depend on the level of theory and basis set used.

Applications in Drug Discovery and Development

Theoretical studies on substituted phenylhydrazines are instrumental in several areas of drug discovery.

5.1. Rational Design of Novel Therapeutics: By understanding how substituents influence reactivity and electronic properties, medicinal chemists can design new phenylhydrazine derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, theoretical calculations can guide the selection of substituents to optimize antioxidant or antimicrobial potency.[4][5]

5.2. Prediction of Toxicity: Phenylhydrazine itself is known for its hematotoxicity.[22][23][24] Computational models, particularly QSAR, can be developed to predict the toxic potential of new derivatives, allowing for the early deselection of potentially harmful compounds.[18]

5.3. Mechanistic Elucidation: Computational studies can provide detailed insights into the mechanisms of action of phenylhydrazine-based drugs. For example, DFT calculations can be used to model the interaction of a phenylhydrazine derivative with its biological target, such as an enzyme active site.

Conclusion and Future Perspectives

Theoretical and computational chemistry provides an indispensable toolkit for unraveling the complex reactivity of substituted phenylhydrazines. From fundamental electronic structure analysis to the development of predictive QSAR models, these in silico approaches offer a rational and efficient pathway to understanding and harnessing the chemical potential of this important class of molecules. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in the design and development of novel phenylhydrazine-based compounds for a wide range of applications is set to expand even further. The synergy between theoretical prediction and experimental validation will undoubtedly continue to drive innovation in this exciting field.

References

- Benchchem. Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide.

- ResearchGate. DFT investigation of the initial steps of a reaction of phenylhydrazine....

- ResearchGate. Molecular Geometry, NLO, MEP, HOMO-LUMO and Mulliken Charges of Substituted Piperidine Phenyl Hydrazines by Using Density Functional Theory | Request PDF.

- ResearchGate. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.

- PubMed. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice.

- PubMed. Theoretical and REMPI spectroscopic study on phenylhydrazine and phenylhydrazine-(Ar)n (n=1, 2) van der Waals complexes.

- Benchchem.

- Patsnap Eureka. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- MDPI.

- PMC. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions.

- ResearchGate.

- Sciforum. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.

- PMC. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF)

- International Journal of Chemical and Biological Sciences.

- ResearchGate.

- Semantic Scholar. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.

- ResearchGate. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.

- Asian Journal of Chemistry.

- Preprints.org.

- PMC. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.

- PMC.

- ProQuest. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon.

- Magnetic Resonance in Chemistry. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines.

- Journal of Electron Spectroscopy and Related Phenomena.

- Biochemistry. The oxidation of phenylhydrazine: superoxide and mechanism.

- PMC.

- MDPI. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents.

- ResearchGate. The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),....

- Molecules. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.

- Wiley Online Library.

- ResearchGate. Reaction rates of phenylhydrazine with a range of carbonyl compounds in....

- ResearchGate.

- Arabian Journal of Chemistry. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods.

- PubMed.

- bioRxiv.

- JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.

- Insubria. QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a.

- Taylor & Francis. Phenylhydrazine – Knowledge and References.

- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.

- Advanced Journal of Chemistry, Section A.

Sources

- 1. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sciforum.net [sciforum.net]

- 16. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of <i>N</i>-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks | bioRxiv [biorxiv.org]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 21. Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

Comprehensive Structural Analysis Guide: 4-Hydrazinyl-N,N-dimethylaniline Dihydrochloride

This guide serves as a technical blueprint for the solid-state characterization of 4-Hydrazinyl-N,N-dimethylaniline (also known as 4-hydrazino-N,N-dimethylaniline), focusing specifically on its stable dihydrochloride salt form (CAS 27076-73-9) . Due to the oxidative instability of the free base, the salt form is the standard for structural analysis in drug development and organic synthesis.

Executive Summary